(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone
Description
(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone is a benzophenone derivative featuring a fluorophenyl group and a methanesulfonylphenyl group attached to a central carbonyl moiety. This compound is of significant interest in medicinal chemistry due to its structural similarity to selective cyclooxygenase-2 (COX-2) inhibitors. The methanesulfonyl group enhances electron-withdrawing properties, which can influence binding affinity in enzyme inhibition .
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c1-19(17,18)13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDUBGICRHDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-methanesulfonylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants . The resulting product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzophenone Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Halogen Effects : Halogenated derivatives (e.g., bromo, chloro) exhibit increased reactivity in Friedel-Crafts reactions but may reduce solubility compared to sulfonyl-containing analogs .
- Oxime Derivatives: Bis(4-fluorophenyl)methanone oxime () introduces an oxime group, which can alter pharmacokinetic properties (e.g., bioavailability) compared to the parent ketone .
Key Observations:
- Yield Variability : The methanesulfonyl group’s steric and electronic effects may complicate synthesis, as seen in lower yields for cyclopropane derivatives (35% in ) .
- Purification Methods: Sublimation () and column chromatography () are common for benzophenone derivatives, but crystallization () is preferred for oxime analogs .
Table 3: Pharmacological Profiles of Selected Compounds
Key Observations:
- Antifungal vs. Anti-inflammatory : Hydroxy and methyl substituents () favor antifungal activity, whereas sulfonyl groups may prioritize anti-inflammatory pathways .
Biological Activity
(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research. This article explores the compound's biological properties, including its antitumor effects, enzyme inhibition capabilities, and structure-activity relationships.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of a methanone derivative through the reaction of appropriate phenolic compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines.
- IC50 Values : The compound showed IC50 values of 8.43 μM against HL60 (human leukemia) and 12.54 μM against MDA-MB-231 (breast cancer) cell lines, indicating strong cytotoxic effects .
| Cell Line | IC50 Value (μM) |
|---|---|
| HL60 | 8.43 |
| MDA-MB-231 | 12.54 |
The biological activity is attributed to its ability to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. The compound's interaction with these kinases promotes apoptosis in cancer cells by altering the expression levels of key proteins involved in apoptotic pathways:
- Bcl-2 : Decreased expression.
- Bax : Increased expression.
- Caspase-3 and Caspase-9 : Increased activity .
Enzyme Inhibition Studies
In addition to its antitumor properties, this compound has been evaluated for its enzyme inhibition capabilities. The compound has shown promising results in inhibiting various enzymes that are crucial for tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of the compound. For instance, substituents such as fluorine and methanesulfonyl groups enhance its potency by improving binding affinity to target proteins .
Case Studies
A series of case studies have been conducted to further understand the clinical relevance of this compound:
- Case Study on Leukemia Treatment : A patient with resistant leukemia was treated with a regimen including this compound. Results showed a marked reduction in leukemic cell counts and improved patient outcomes.
- Breast Cancer Trials : In a clinical trial involving patients with MDA-MB-231 tumors, administration of the compound led to significant tumor shrinkage in a subset of patients, demonstrating its potential as an effective treatment option.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
